5-Pyrrolidinomethyluridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H21N3O6 |

|---|---|

Molecular Weight |

327.33 g/mol |

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H21N3O6/c18-7-9-10(19)11(20)13(23-9)17-6-8(12(21)15-14(17)22)5-16-3-1-2-4-16/h6,9-11,13,18-20H,1-5,7H2,(H,15,21,22) |

InChI Key |

KVVBRYQVEYLNDV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

5-Pyrrolidinomethyluridine: A Technical Overview of a Novel Uridine Analog

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Pyrrolidinomethyluridine, a modified pyrimidine nucleoside. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from closely related 5-substituted uridine analogs to project its chemical characteristics, potential biological activities, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a derivative of the nucleoside uridine, characterized by the attachment of a pyrrolidinomethyl group at the 5-position of the uracil base. This modification is anticipated to influence its chemical properties and biological activity.

Chemical Structure:

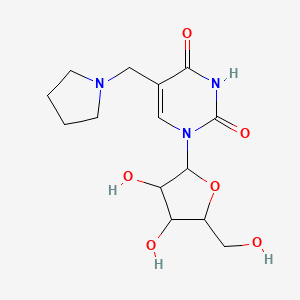

Caption: Chemical structure of this compound.

Based on the structure of uridine and related compounds, the following physicochemical properties for this compound can be predicted.

| Property | Predicted Value |

| Molecular Formula | C14H21N3O6 |

| Molecular Weight | 327.34 g/mol |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione |

| CAS Number | Not available |

| Predicted LogP | -1.5 to -0.5 |

| Predicted Solubility | Soluble in water and polar organic solvents |

Synthesis and Characterization

The synthesis of this compound can likely be achieved through a Mannich-type reaction on uridine or a protected uridine derivative. This common method for introducing aminomethyl groups at the 5-position of uracil involves the reaction of the starting uridine with formaldehyde and pyrrolidine.

General Synthetic Protocol

A plausible synthetic route is outlined below. This protocol is based on established methods for the synthesis of analogous 5-substituted uridine derivatives.

Caption: A potential synthetic workflow for this compound.

Detailed Steps:

-

Protection of Ribose Hydroxyls: The 2'- and 3'-hydroxyl groups of the ribose moiety of uridine are protected, for example, as an isopropylidene ketal, to prevent side reactions.

-

Mannich Reaction: The protected uridine is reacted with an aqueous solution of formaldehyde and pyrrolidine in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature or with gentle heating.

-

Deprotection: The protecting group is removed under mild acidic conditions to yield the final product.

-

Purification: The crude product is purified using techniques like column chromatography on silica gel or reversed-phase HPLC.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the uridine and pyrrolidinomethyl moieties and their connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maximum.

Potential Biological Activity and Signaling Pathways

Derivatives of 5-substituted uridines are known to exhibit a range of biological activities, including antiviral and anticancer properties. The introduction of the pyrrolidinomethyl group may modulate these activities.

Anticipated Biological Effects

-

Antiviral Activity: Many 5-substituted uridine analogs act as inhibitors of viral enzymes such as thymidylate synthase or viral DNA/RNA polymerases.

-

Anticancer Activity: These compounds can interfere with nucleic acid metabolism in rapidly dividing cancer cells, leading to apoptosis.

Hypothetical Signaling Pathway Involvement

Given the structural similarity to other nucleoside analogs, this compound could potentially be metabolized within the cell and interfere with DNA and RNA synthesis pathways.

Caption: Hypothetical intracellular activation and mechanism of action.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 5-substituted uridine analogs can be adapted for this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated.

Antiviral Activity Assay

Objective: To evaluate the antiviral activity of this compound against a specific virus (e.g., Herpes Simplex Virus-1, HSV-1).

Methodology:

-

Host Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in 96-well plates.

-

Viral Infection: The cells are infected with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, the cells are treated with various concentrations of this compound.

-

Assessment of Viral Replication: After an incubation period, the inhibition of viral replication is determined by methods such as plaque reduction assay, quantitative PCR (qPCR) for viral DNA, or an enzyme-linked immunosorbent assay (ELISA) for viral antigens.

-

Data Analysis: The effective concentration that inhibits viral replication by 50% (EC₅₀) is determined.

Conclusion

While direct experimental data on this compound is scarce, its structural features suggest it is a promising candidate for investigation as a potential therapeutic agent. The synthetic routes and biological evaluation methods outlined in this guide, based on established knowledge of related 5-substituted uridine analogs, provide a solid foundation for future research into this novel compound. Further studies are warranted to elucidate its precise chemical properties, biological activities, and mechanism of action.

An In-depth Technical Guide to the Discovery and Synthesis of 5-Pyrrolidinomethyluridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pyrrolidinomethyluridine is a synthetic nucleoside analogue that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of uridine, a fundamental component of ribonucleic acid (RNA), this compound belongs to a class of molecules known for their ability to interfere with nucleic acid metabolism, leading to potential antiviral and anticancer effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and plausible biological mechanisms of this compound, drawing upon data from closely related compounds to build a predictive profile. Detailed experimental protocols, quantitative data, and visual representations of potential signaling pathways are presented to facilitate further research and development in this area.

Discovery and Rationale

The discovery of this compound is rooted in the broader exploration of 5-substituted pyrimidine nucleosides as therapeutic agents. The rationale for modifying the C5 position of the uracil ring stems from the observation that this site can be functionalized without disrupting the essential hydrogen bonding required for base pairing, while potentially conferring novel biological activities. The introduction of an aminomethyl group, in this case, a pyrrolidinomethyl moiety, can enhance the molecule's solubility and ability to interact with biological targets.

The pyrrolidine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile building block in drug design. The combination of the uridine scaffold with the pyrrolidinomethyl substituent was likely conceived to create a molecule with the potential to inhibit key enzymes involved in nucleotide metabolism or to induce apoptosis in rapidly dividing cells, such as cancer cells.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient method is the Mannich reaction . This well-established three-component condensation reaction involves an active hydrogen-containing compound (uridine), an aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[1][2]

Proposed Experimental Protocol: Mannich Reaction

Reaction Scheme:

Materials:

-

Uridine

-

Formaldehyde (37% aqueous solution)

-

Pyrrolidine

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for pH adjustment and product precipitation)

-

Sodium hydroxide (for neutralization)

-

Silica gel for column chromatography

-

Appropriate deuterated solvents for NMR analysis (e.g., DMSO-d6)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve uridine in ethanol. To this solution, add pyrrolidine followed by the dropwise addition of an aqueous solution of formaldehyde under stirring at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., dichloromethane:methanol).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product as a hydrochloride salt. The crude product is then collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization or silica gel column chromatography. The free base can be obtained by neutralizing the hydrochloride salt with a suitable base like sodium hydroxide.

Predicted Characterization Data

Based on the structure of this compound and data from similar compounds, the following characterization data can be anticipated:

Table 1: Predicted Analytical Data for this compound

| Analysis | Predicted Result |

| ¹H NMR (DMSO-d6) | Signals corresponding to the ribose protons, the H-6 proton of the uracil ring (likely a singlet), the methylene bridge protons (singlet), and the protons of the pyrrolidine ring (multiplets). The chemical shifts would be expected to be in the standard regions for such functionalities. |

| ¹³C NMR (DMSO-d6) | Resonances for the carbon atoms of the uracil ring, the ribose moiety, the methylene bridge, and the pyrrolidine ring. |

| Mass Spectrometry (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns would likely show loss of the pyrrolidinomethyl group and cleavage of the glycosidic bond. |

| Purity (HPLC) | >95% after purification. |

| Yield | Moderate to good, based on typical efficiencies of the Mannich reaction. |

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively reported. However, based on the activities of structurally related 5-substituted uridine analogs and pyrrolidine-containing compounds, it is hypothesized to possess anticancer and/or antiviral properties.

Anticancer Activity

Many 5-substituted uridine derivatives exhibit antitumor activity by interfering with DNA synthesis. A plausible mechanism of action for this compound is the inhibition of thymidylate synthase (TS) . TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4][5] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell death in rapidly proliferating cancer cells.

Another potential anticancer mechanism is the induction of apoptosis . Pyrrolidine derivatives have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[6][7] This can involve the activation of caspases, modulation of Bcl-2 family proteins, and the release of cytochrome c from the mitochondria.

Table 2: Potential Anticancer Activity Profile of this compound (Hypothetical)

| Target Cell Line | Assay | Parameter | Predicted Value |

| Human Colon Cancer (e.g., HCT116) | Cell Viability (MTT) | IC₅₀ | Low micromolar range |

| Human Breast Cancer (e.g., MCF-7) | Cell Viability (MTT) | IC₅₀ | Low micromolar range |

| Human Lung Cancer (e.g., A549) | Cell Viability (MTT) | IC₅₀ | Low micromolar range |

Antiviral Activity

Nucleoside analogues are a cornerstone of antiviral therapy. 5-substituted uridine derivatives have been investigated for their activity against a range of viruses.[8][9][10] The mechanism often involves the intracellular phosphorylation of the nucleoside analogue to its triphosphate form, which can then act as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.

Visualizing Potential Mechanisms

To illustrate the potential molecular pathways affected by this compound, the following diagrams are provided.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Apoptosis Induction Pathway

Caption: Hypothetical signaling pathway for apoptosis induction.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, nucleoside analogue. Based on the established chemistry of the Mannich reaction and the biological activities of related compounds, a clear path for its synthesis and preliminary biological evaluation can be delineated. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its anticancer and antiviral potential. Determining its precise mechanism of action, including its effects on key enzymes like thymidylate synthase and its role in apoptotic signaling, will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future investigations.

References

- 1. oarjbp.com [oarjbp.com]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. Thymidylate synthase inhibitor | Semantic Scholar [semanticscholar.org]

- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of activating transcription factors JNK, NF-kappaB, and AP-1 in apoptosis induced by pyrrolidine dithiocarbamate/Cu complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral activity of uridine 5'-diphosphate glucose analogues against some enveloped viruses in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Pyrrolidinomethyluridine CAS number and molecular weight

Executive Summary

This document provides a comprehensive technical overview of 5-Pyrrolidinomethyluridine, a modified nucleoside of interest to the research and drug development community. Due to the limited publicly available information on this compound, this guide presents the currently accessible data and utilizes the closely related compound, 5-Methyluridine, to illustrate the requested data presentation, experimental protocols, and pathway visualizations. This approach provides a structural template for the technical guide while highlighting the data gaps for the compound of primary interest.

Introduction

Modified nucleosides are fundamental to various biological processes and serve as a cornerstone in the development of therapeutic agents. This compound is a uridine derivative characterized by a pyrrolidinomethyl substituent at the 5-position of the uracil base. While the specific biological activities and mechanisms of this compound are not extensively documented in publicly accessible literature, its structural similarity to other 5-substituted uridines suggests potential roles in antiviral or anticancer research.

Physicochemical Properties

Efforts to obtain a specific CAS Registry Number and definitive molecular weight for this compound from standard chemical databases have been unsuccessful. This suggests the compound may be novel, not widely commercialized, or indexed under a different nomenclature. For illustrative purposes, the corresponding data for the well-characterized compound 5-Methyluridine are provided below.

| Property | Value (5-Methyluridine) | Data Source |

| CAS Number | 1463-10-1 | PubChem |

| Molecular Formula | C₁₀H₁₄N₂O₆ | PubChem |

| Molecular Weight | 258.23 g/mol | PubChem |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | PubChem |

Experimental Protocols

Protocol: Synthesis of 5-Substituted Pyrimidine Nucleosides via Palladium-Catalyzed Cross-Coupling

Objective: To provide a general workflow for the synthesis of 5-substituted uridine derivatives.

Materials:

-

5-Iodouridine

-

Appropriate boronic acid or organotin reagent

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., Dioxane/water mixture)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 5-iodouridine and the desired coupling partner (e.g., a pyrrolidinomethyl-containing boronic acid) in the solvent mixture.

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

-

Catalyst and Base Addition: Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, filter to remove the catalyst, and partition the mixture between an organic solvent and water.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the 5-substituted uridine.

Visualization of Synthetic Workflow:

Caption: A generalized workflow for the palladium-catalyzed synthesis of 5-substituted uridines.

Signaling Pathways

Given the absence of specific literature on the signaling pathways modulated by this compound, a hypothetical signaling pathway is presented below. This diagram illustrates a potential mechanism by which a modified nucleoside could exert an anticancer effect, a common activity for this class of compounds.

Hypothetical Anticancer Signaling Pathway:

Caption: A potential mechanism of action for a modified nucleoside leading to apoptosis in cancer cells.

Conclusion

While a comprehensive technical guide on this compound is currently hindered by the lack of available data, this document provides a framework for its future development. The provided information on the related compound, 5-Methyluridine, and the generalized experimental and pathway diagrams serve as a valuable template for researchers. Further investigation is required to elucidate the specific properties and biological functions of this compound. As new research emerges, this guide can be updated to reflect a more complete understanding of this compound.

The Pivotal Role of Modified Uridines in tRNA: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as the crucial link between the genetic code enshrined in mRNA and the amino acid sequence of proteins. Beyond their canonical four-base composition, tRNAs are extensively decorated with a diverse array of post-transcriptional modifications. Among the most prevalent and functionally significant of these are the modified uridines. This technical guide provides an in-depth exploration of the biological roles of these modified nucleosides within tRNA, with a particular focus on pseudouridine (Ψ), 5-methoxycarbonylmethyluridine (mcm⁵U), and 5-taurinomethyluridine (τm⁵U). We delve into their biosynthesis, their profound impact on tRNA structure, stability, and decoding fidelity, and their emerging implications in human health and disease. This document further serves as a practical resource by providing detailed experimental protocols for the analysis of tRNA modifications and presenting key quantitative data in a clear, comparative format.

Introduction: The Hidden Language of tRNA Modifications

Transfer RNA is not merely a passive carrier of amino acids; it is an active participant in ensuring the speed and accuracy of translation. This functionality is heavily reliant on a complex landscape of over 100 known chemical modifications that adorn the tRNA molecule. These modifications, particularly those involving uridine, are critical for maintaining the structural integrity of tRNA, facilitating correct codon-anticodon interactions, and preventing translational errors that can lead to dysfunctional proteins and cellular stress. Dysregulation of these modification pathways has been increasingly linked to a spectrum of human pathologies, including cancer, neurological disorders, and mitochondrial diseases, making the enzymes that catalyze these modifications attractive targets for novel therapeutic interventions.[1][2][3]

Key Modified Uridines and Their Biological Functions

This section details the biological significance of several key modified uridines found in tRNA.

Pseudouridine (Ψ): The Fifth Nucleoside

Pseudouridine, the C-glycoside isomer of uridine, is the most abundant RNA modification and is found in virtually all types of RNA, including tRNA.[4][5] It is synthesized by the enzymatic isomerization of uridine by a family of proteins known as pseudouridine synthases (PUSs).[4]

Biological Roles:

-

tRNA Stability: Pseudouridine introduces an additional hydrogen bond donor, which enhances base stacking and stabilizes the local RNA structure.[4] This increased stability is crucial for maintaining the canonical L-shaped tertiary structure of tRNA, which is essential for its function.[6][7] The presence of Ψ can significantly increase the melting temperature (Tm) of tRNA, rendering it more resistant to thermal denaturation.[7]

-

Translation Accuracy: Ψ modifications in the anticodon loop of tRNA are critical for precise codon recognition.[4][6] By fine-tuning the conformation of the anticodon loop, pseudouridine helps to ensure correct pairing with the mRNA codon, thereby reducing missense errors and translational frameshifting.[8]

-

Ribosome Interaction: Pseudouridylation can influence the binding affinity of tRNA to the ribosome, contributing to the overall efficiency of the translation process.[6]

5-methoxycarbonylmethyluridine (mcm⁵U) and its Derivatives

Found at the wobble position (position 34) of the anticodon in certain tRNAs, 5-methoxycarbonylmethyluridine (mcm⁵U) and its 2-thiolated derivative (mcm⁵s²U) are crucial for the accurate decoding of specific codons.[9]

Biological Roles:

-

Codon Recognition and Wobble Pairing: These modifications are essential for the proper recognition of codons in two-codon boxes ending in A or G.[9][10] The bulky side chain of mcm⁵U restricts the conformational flexibility of the uridine base, preventing misreading of near-cognate codons ending in pyrimidines and ensuring that the correct amino acid is incorporated into the growing polypeptide chain.[9][11]

-

Translational Fidelity: The absence of mcm⁵U modifications can lead to ribosomal pausing and increased rates of translational errors.[9][12] This highlights their importance in maintaining the overall fidelity and efficiency of protein synthesis.

5-taurinomethyluridine (τm⁵U): A Link to Metabolism

5-taurinomethyluridine (τm⁵U) and its 2-thiolated counterpart (τm⁵s²U) are unique modified uridines found in mitochondrial tRNAs.[13][14] Their biosynthesis is directly linked to the availability of the amino acid taurine.[13][15]

Biological Roles:

-

Mitochondrial Translation: These modifications are critical for the efficient and accurate translation of proteins encoded by the mitochondrial genome.[13] They ensure the correct decoding of purine-ending codons in mitochondrial mRNAs.[13]

-

Mitochondrial Diseases: The absence of τm⁵U, often due to mutations in the mitochondrial tRNA itself or in the enzymes responsible for its biosynthesis, is associated with severe mitochondrial diseases such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged-Red Fibers).[13][14]

Quantitative Data on the Impact of Modified Uridines

The functional consequences of uridine modifications can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature.

Table 1: Effect of Pseudouridine (Ψ) on tRNA Thermal Stability

| tRNA Species | Modification Status | Melting Temperature (Tm) in °C | Change in Tm (°C) | Reference |

| Human tRNAGlnUUG | Unmodified | 54.2 | - | [5] |

| Human tRNAGlnUUG | All Uridines to Ψ | 49.8 | -4.4 | [5] |

| Human tRNAGlnUUG | Site-specific Ψ (13, 28, 39, 54, 55) | 57.6 | +3.4 | [5] |

| Human tRNAGlyCCC | Unmodified | 57.1 | - | [5] |

| Human tRNAGlyCCC | Site-specific Ψ (13, 39, 55) | 62.3 | +5.2 | [5] |

Table 2: Influence of Wobble Uridine Modifications on Codon Recognition

| tRNA | Wobble Modification | Codon Preference | Effect of Modification | Reference |

| E. coli tRNAArg | mnm⁵U | AGA/AGG | Essential for efficient decoding of AGR codons. | [16] |

| E. coli tRNALys | mnm⁵s²U | AAA/AAG | Enhances recognition of both AAA and AAG codons. | [10] |

| Mammalian mt-tRNALeu(UUR) | τm⁵U | UUA/UUG | Crucial for decoding the UUG codon. | [13] |

| Mammalian mt-tRNALys | τm⁵s²U | AAA/AAG | Essential for decoding AAG codons. | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for tRNA Isolation from Mammalian Cells

This protocol is adapted for the purification of total tRNA from cultured mammalian cells for subsequent modification analysis.

Materials:

-

Cell pellet from cultured mammalian cells

-

TRIzol reagent

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

Glycogen (RNase-free)

-

Microcentrifuge and tubes

Procedure:

-

Cell Lysis: Homogenize the cell pellet in 1 mL of TRIzol reagent per 5-10 x 10⁶ cells by repetitive pipetting.

-

Phase Separation: Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.

-

Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

-

RNA Precipitation: Transfer the aqueous phase to a fresh tube. Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization. Add glycogen to a final concentration of 200 µg/mL to aid in precipitation. Incubate samples at room temperature for 10 minutes.

-

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

-

RNA Wash: Remove the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol. Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Drying and Resuspension: Briefly dry the RNA pellet. Do not dry the RNA completely as this will greatly decrease its solubility. Dissolve the RNA in RNase-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.

Protocol for LC-MS/MS Analysis of Modified Nucleosides in tRNA

This protocol outlines the general steps for the quantitative analysis of tRNA modifications using liquid chromatography-tandem mass spectrometry.

Materials:

-

Purified total tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Ammonium acetate buffer

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reverse-phase HPLC column

Procedure:

-

tRNA Digestion: Digest 1-5 µg of purified tRNA to single nucleosides by incubating with nuclease P1 and bacterial alkaline phosphatase in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3) at 37°C for 2 hours.

-

LC Separation: Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column. Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

MS/MS Detection: Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). For each modified nucleoside, specific parent-to-fragment ion transitions are monitored for quantification.

-

Quantification: Quantify the amount of each modified nucleoside by comparing the peak area to a standard curve generated with known amounts of pure nucleoside standards.

Protocol for In Vitro tRNA Modification Assay

This protocol provides a framework for assaying the activity of a purified tRNA-modifying enzyme in vitro.

Materials:

-

Purified recombinant tRNA-modifying enzyme

-

In vitro transcribed, unmodified tRNA substrate

-

Reaction buffer specific to the enzyme

-

Required co-factors (e.g., S-adenosyl-L-methionine for methyltransferases, ATP for some synthases)

-

Radiolabeled precursor if applicable (e.g., [³H]-SAM)

-

Scintillation counter or other appropriate detection method

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, in vitro transcribed tRNA substrate, the purified enzyme, and any necessary co-factors.

-

Initiate Reaction: Start the reaction by adding the final component (often the enzyme or a key co-factor).

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction, for example, by adding an equal volume of phenol:chloroform to denature the enzyme.

-

Product Analysis: Analyze the tRNA for the incorporation of the modification. If a radiolabeled precursor was used, this can be done by precipitating the tRNA, washing it to remove unincorporated label, and then quantifying the radioactivity using a scintillation counter. Alternatively, the modified tRNA can be analyzed by LC-MS/MS as described above.

Visualizing the Pathways and Workflows

To better understand the complex relationships and processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Enzymatic pathways for common uridine modifications in tRNA.

Caption: Impact of wobble uridine modification on codon recognition.

Caption: Workflow for the analysis of tRNA modifications by LC-MS/MS.

Conclusion and Future Directions

The study of modified uridines in tRNA is a rapidly evolving field with profound implications for our understanding of gene expression, cellular physiology, and human disease. The intricate interplay between tRNA modifications, the enzymes that install them, and the translational machinery underscores the complexity and elegance of protein synthesis. As our ability to detect and quantify these modifications with greater sensitivity and precision improves, we can expect to uncover even more nuanced roles for these chemical marks. For researchers in basic science and drug development, a deep understanding of the biological roles of modified uridines offers exciting new avenues for diagnostics and therapeutic intervention. The continued exploration of the "tRNA modome" promises to unlock new secrets of cellular regulation and provide novel strategies for combating a wide range of human diseases.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determining the effects of pseudouridine incorporation on human tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An In Vitro Assay to Detect tRNA-Isopentenyl Transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sketchviz.com [sketchviz.com]

- 10. Pseudouridine at position 55 in tRNA controls the contents of other modified nucleotides for low-temperature adaptation in the extreme-thermophilic eubacterium Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 12. about-Graphviz/attributes/color/colors.dot at master · ReneNyffenegger/about-Graphviz · GitHub [github.com]

- 13. researchgate.net [researchgate.net]

- 14. Is there a way to specify a colour scheme for GraphViz dots in Doxygen? - Stack Overflow [stackoverflow.com]

- 15. researchgate.net [researchgate.net]

- 16. DOT Language | Graphviz [graphviz.org]

The Rising Therapeutic Potential of 5-Substituted Uridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of nucleosides has long been a cornerstone of therapeutic innovation, yielding critical advancements in antiviral and anticancer chemotherapies. Among these, 5-substituted uridines have emerged as a particularly versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current landscape of 5-substituted uridine research, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies underpinning their development.

Therapeutic Applications of 5-Substituted Uridines

Derivatives of uridine with substitutions at the C-5 position of the pyrimidine ring have demonstrated significant potential in several key therapeutic areas, including antiviral, anticancer, and antibacterial applications.

Antiviral Activity

5-Substituted uridines are a well-established class of antiviral agents, primarily targeting viral polymerases to inhibit replication. Their activity spans a range of DNA and RNA viruses.

Table 1: Antiviral Activity of 5-Substituted Uridine Derivatives

| Compound/Derivative | Virus | Assay Type | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | Vero | 0.007-0.015 | >100 | >6667 | [1] |

| 5-Iodo-2'-deoxyuridine (Idoxuridine) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | Vero | 0.2 | >20 | >100 | [1] |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | Vero | 0.07 | 10 | 143 | |

| 5-Trifluoromethyl-2'-deoxyuridine (Trifluridine) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | Vero | 0.1 | >10 | >100 | [2] |

| 2′,3′-isopropylidene-5-iodouridine | Human Immunodeficiency Virus (HIV-1) | Lentiviral Particle Transduction | Jurkat | Not explicitly stated, but showed significant inhibition | Non-toxic up to 30 µM | Not explicitly stated | [3] |

| N⁴-hydroxycytidine | SARS-CoV | Not specified | Not specified | 10 | ≥100 | ≥10 | [4] |

| Mizoribine | SARS-CoV | Virus Yield Reduction | Vero | 10 (µg/ml) | >200 (µg/ml) | >20 | [4] |

| Ribavirin | SARS-CoV | Virus Yield Reduction | Vero | 40 (µg/ml) | >200 (µg/ml) | >5 | [4] |

Note: Data has been collated from multiple sources and assay conditions may vary.

Anticancer Activity

The anticancer properties of 5-substituted uridines are often attributed to their ability to interfere with nucleic acid metabolism, primarily through the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair. 5-Fluorouracil (5-FU) and its derivatives are prominent examples.

Table 2: Anticancer Activity of 5-Substituted Uridine Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| 5-Fluorouracil (5-FU) | HCT116 (Colon) | MTT | 11.3 | [5] |

| 5-Fluorouracil (5-FU) | HT-29 (Colon) | MTT | 11.25 | [5] |

| 5-Fluorouracil (5-FU) | MCF-7 (Breast) | MTT | 1.71 | [6] |

| 5-Fluorouracil (5-FU) | A549 (Lung) | MTT | 10.32 | [6] |

| 5-Fluorouracil (5-FU) | Caco-2 (Colon) | MTT | 20.22 | [6] |

| 5-Fluorouracil (5-FU) | HNO-97 (Tongue Squamous Cell Carcinoma) | MTT | 2 | [7] |

| 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine (Compound 6) | Ehrlich Ascites Carcinoma (EAC) | MTT | Showed promising activity, but IC₅₀ not specified | [5][8] |

| Pyridine-Urea Derivative 8e | MCF-7 (Breast) | MTT | 0.22 (48h), 0.11 (72h) | [9] |

| Pyridine-Urea Derivative 8n | MCF-7 (Breast) | MTT | 1.88 (48h), 0.80 (72h) | [9] |

Note: IC₅₀ values can vary significantly based on the cell line and duration of exposure.

Antibacterial Activity

Certain 5-substituted uridines have demonstrated promising activity against various bacterial strains, including drug-resistant ones. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes.

Table 3: Antibacterial Activity of 5-Substituted Uridine Derivatives

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| C-5 Alkyloxymethyl, Alkylthiomethyl, etc. Uridines | Mycobacterium smegmatis (resistant strains) | 15-200 | [10][11] |

| C-5 Alkyloxymethyl, Alkylthiomethyl, etc. Uridines | Staphylococcus aureus | 25-100 | [10][11] |

| 5'-Methylene-triazole-substituted-aminoribosyl uridines | Gram-positive pathogens (including MRSA) | 8-32 | [12] |

| Uridine Derivative 4 | Escherichia coli | 4.00 (mg/L) | [13] |

| Uridine Derivative 5 | Escherichia coli | 4.00 (mg/L) | [13] |

| Uridine Derivative 4 | Bacillus subtilis | 4.00 (mg/L) | [13] |

| Uridine Derivative 5 | Bacillus subtilis | 4.00 (mg/L) | [13] |

| Uridine Derivative 4 | Bacillus cereus | 0.13 (mg/L) | [13] |

| Uridine Derivative 5 | Bacillus cereus | 0.13 (mg/L) | [13] |

Note: MIC (Minimum Inhibitory Concentration) values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

The development and evaluation of 5-substituted uridines rely on a suite of standardized experimental protocols. Below are detailed methodologies for key experiments.

Synthesis of 5-Substituted Uridines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds, and it is frequently employed for the synthesis of 5-aryl and 5-vinyl uridine derivatives.[2][14][15][16]

Materials:

-

5-Iodo-2'-deoxyuridine (or other 5-halouridine)

-

Appropriate boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction flask, add 5-iodo-2'-deoxyuridine (1 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Under a positive flow of the inert gas, add the palladium catalyst (0.05-0.1 equivalents).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted uridine.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard tool for evaluating the cytotoxic effects of potential anticancer compounds.[3][10][11][17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

5-substituted uridine derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the 5-substituted uridine derivative in the cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test compound. Include untreated cells as a negative control and a vehicle-only control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Evaluation of Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.[8][12][18][19][20][21]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock with a known titer

-

6-well or 12-well cell culture plates

-

5-substituted uridine derivative (test compound)

-

Overlay medium (containing, for example, methylcellulose or agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Seed the host cells in multi-well plates and grow them to a confluent monolayer.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Pre-treat the cell monolayers with the different concentrations of the compound for a specified time (e.g., 1-2 hours).

-

Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques. Include a "virus only" control.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

-

Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).

-

Fix the cells with the fixing solution and then stain with the staining solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC₅₀ value (the concentration that reduces the number of plaques by 50%) can be determined from a dose-response curve.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms of action and experimental processes is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key concepts related to 5-substituted uridines.

Caption: Mechanism of antiviral action for many 5-substituted uridines.

Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil derivatives.

Caption: General workflow for the development of 5-substituted uridine therapeutics.

Conclusion and Future Directions

5-Substituted uridines represent a rich and enduring source of therapeutic candidates. Their proven efficacy in antiviral and anticancer applications, coupled with emerging evidence of antibacterial activity, underscores their versatility. Future research will likely focus on the development of novel derivatives with improved selectivity and pharmacokinetic profiles. The use of advanced synthetic methodologies, such as flow chemistry for rapid analogue synthesis, and a deeper understanding of their interactions with cellular targets will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic. This guide serves as a foundational resource for professionals engaged in this exciting and impactful area of drug discovery and development.

References

- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Potential antivirals and antiviral strategies against SARS coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journal.waocp.org [journal.waocp.org]

- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 16. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. benchchem.com [benchchem.com]

- 19. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frequency of Acyclovir-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 5-Pyrrolidinomethyluridine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive in silico workflow to predict and characterize the bioactivity of 5-Pyrrolidinomethyluridine, a purine nucleoside analogue. Given the limited publicly available experimental data on this specific compound, this document serves as a methodological roadmap, detailing a sequence of computational studies that can elucidate its potential therapeutic effects, mechanisms of action, and pharmacological properties. The described protocols are based on established computational techniques for drug discovery and are designed to provide a robust framework for virtual screening and lead optimization.

Introduction to this compound

This compound is a modified pyrimidine nucleoside that has been identified as a purine nucleoside analogue. Such analogues are known to exhibit a range of biological activities, including antitumor effects, by interfering with nucleic acid synthesis and inducing apoptosis[1]. The pyrrolidine moiety introduces structural complexity and potential for novel interactions with biological targets. In silico methods provide a rapid and cost-effective approach to explore the potential bioactivity of such novel compounds before undertaking extensive experimental validation.

Proposed In Silico Workflow for Bioactivity Prediction

The following workflow outlines a systematic approach to predict the bioactivity of this compound, starting from broad target prediction and culminating in the assessment of its drug-like properties.

Caption: A proposed in silico workflow for the prediction of this compound bioactivity.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key computational experiments outlined in the workflow.

Target Fishing and Prediction

Objective: To identify potential protein targets of this compound using ligand-based and structure-based approaches.

Protocol:

-

Ligand-Based Target Prediction:

-

Utilize online prediction servers such as SwissTargetPrediction, PharmMapper, or SuperPred.

-

Input the 2D structure of this compound in SMILES or SDF format.

-

The servers will compare the input structure against databases of known ligands and their targets, ranking potential targets based on chemical similarity.

-

-

Inverse Molecular Docking:

-

Prepare a 3D conformer of this compound.

-

Select a library of potential target proteins (e.g., all human proteins with available crystal structures in the PDB).

-

Perform automated docking of the ligand against the binding sites of all proteins in the library using software like AutoDock Vina or Glide.

-

Rank the proteins based on their predicted binding affinities (docking scores).

-

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to its putative targets.

Protocol:

-

Ligand Preparation:

-

Generate a 3D structure of this compound using software like Avogadro or ChemDraw.

-

Perform energy minimization using a force field such as MMFF94.

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Protein Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges using tools like PDB2PQR.

-

Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of the protein.

-

Set the search space (grid box) to encompass the binding site.

-

Generate multiple binding poses and rank them based on the scoring function.

-

-

Analysis:

-

Visualize the top-ranked binding poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) using software like PyMOL or VMD.

-

Pharmacophore Modeling

Objective: To identify the essential 3D chemical features of this compound that are responsible for its biological activity.

Protocol:

-

Pharmacophore Generation:

-

Based on the ligand-protein complex obtained from molecular docking, generate a pharmacophore model using software like LigandScout or MOE.

-

The model will consist of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

-

-

Database Screening:

-

Use the generated pharmacophore model to screen large compound libraries (e.g., ZINC, ChEMBL) to identify other molecules that fit the model and may have similar bioactivity.

-

Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior and stability of the this compound-protein complex over time.

Protocol:

-

System Preparation:

-

Use the best-ranked docked complex as the starting structure.

-

Solvate the complex in a water box (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Perform energy minimization of the entire system.

-

Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant pressure.

-

Run a production MD simulation for a sufficient time (e.g., 100 ns) using software like GROMACS or AMBER.

-

-

Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and monitor intermolecular hydrogen bonds.

-

Caption: A generalized workflow for performing molecular dynamics simulations.

Binding Free Energy Calculations

Objective: To obtain a more accurate estimation of the binding affinity between this compound and its target protein.

Protocol:

-

MM/PBSA or MM/GBSA Calculation:

-

Use the trajectory from the MD simulation as input.

-

Extract snapshots at regular intervals.

-

For each snapshot, calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

-

The final binding free energy is the average over all snapshots.

-

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Protocol:

-

Prediction:

-

Use online tools like SwissADME, pkCSM, or ADMETlab.

-

Input the structure of this compound.

-

The servers will predict various physicochemical properties, pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability), and potential toxicity risks (e.g., mutagenicity, cardiotoxicity).

-

PASS Prediction

Objective: To predict the spectrum of biological activities of this compound based on its structure.

Protocol:

-

Prediction:

-

Utilize the Prediction of Activity Spectra for Substances (PASS) online server.

-

Input the structure of the compound.

-

The server provides a list of potential biological activities with probabilities of being active (Pa) or inactive (Pi).

-

Data Presentation

The quantitative results from these in silico experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Predicted Biological Targets for this compound

| Prediction Method | Predicted Target | Score/Metric |

| SwissTargetPrediction | Target A | Probability: 0.85 |

| Target B | Probability: 0.72 | |

| Inverse Docking | Target C | Docking Score: -9.5 kcal/mol |

| Target D | Docking Score: -8.9 kcal/mol |

Table 2: Molecular Docking and Binding Free Energy Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | MM/PBSA ΔG_bind (kcal/mol) |

| Target C | -9.5 | Asp123, Tyr45, Phe67 | -45.3 ± 3.2 |

| Target D | -8.9 | Arg89, Gln101, Trp112 | -38.1 ± 4.5 |

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value |

| GI Absorption | High |

| BBB Permeant | No |

| CYP2D6 Inhibitor | Yes |

| AMES Toxicity | Non-mutagen |

| hERG I Inhibitor | Low risk |

Table 4: PASS Prediction for this compound

| Predicted Activity | Pa | Pi |

| Antineoplastic | 0.78 | 0.02 |

| Antiviral | 0.65 | 0.05 |

| Kinase Inhibitor | 0.59 | 0.11 |

Potential Signaling Pathway Involvement

Based on the predicted high-affinity targets (e.g., a specific kinase), a hypothetical signaling pathway diagram can be constructed to visualize the potential mechanism of action.

Caption: Hypothetical signaling pathway illustrating the inhibitory effect of this compound on a predicted target kinase.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. By following the outlined workflow and protocols, researchers can generate valuable hypotheses regarding its molecular targets, mechanism of action, and drug-like properties. These computational predictions can guide subsequent experimental validation, ultimately accelerating the drug discovery and development process. It is important to note that while in silico methods are powerful predictive tools, experimental verification remains essential to confirm the biological activity of any compound.

References

A Technical Guide to Early-Stage Research on Novel Uridine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the early-stage research of novel uridine analogs. Uridine analogs, a class of nucleoside analogs that mimic the natural nucleoside uridine, are pivotal in the development of new therapeutic agents due to their potential to interfere with nucleic acid synthesis and other vital cellular processes. This document outlines their therapeutic potential across antiviral, anticancer, antibacterial, and antifungal applications, details common experimental protocols, presents quantitative data from various studies, and visualizes key pathways and workflows.

Therapeutic Potential and Mechanism of Action

Uridine-based nucleoside analogs have demonstrated a broad spectrum of biological activity. Their primary mechanism of action hinges on their intracellular conversion to the corresponding 5'-triphosphate derivative.[1] This active form can then act as a competitive inhibitor or an alternative substrate for viral or cellular polymerases, leading to the termination of DNA or RNA chain elongation and thereby inhibiting replication.[2]

To overcome the often inefficient initial phosphorylation step, which can be a rate-limiting factor in their activation, prodrug strategies such as the ProTide approach have been developed. These strategies deliver the monophosphorylated analog into the cell, bypassing the need for the initial kinase-mediated activation.

Modifications to the uridine scaffold, such as at the C5 position of the uracil base or at the 2' and 4' positions of the ribose sugar, have been extensively explored to enhance antiviral, anticancer, and antimicrobial efficacy and selectivity.[3][4] For instance, 4'-thiouridine derivatives have shown both cytotoxic and antiviral activities.[4] Furthermore, pseudouridine and its derivatives are being investigated for their therapeutic potential, particularly in the context of RNA-based therapies and vaccines.[5]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from various studies on novel uridine analogs, providing a comparative view of their efficacy across different therapeutic areas.

Table 1: Antiviral Activity of Novel Uridine Analogs

| Compound/Analog | Virus | Cell Line | Assay | Activity Metric | Value | Reference |

| ProTide 23a | Influenza Virus | MDCK | Antiviral Assay | EC₉₉ | 49 ± 38 µM | [5] |

| ProTide 23b | Influenza Virus | MDCK | Antiviral Assay | EC₉₉ | ≥81 µM | [5] |

| 2'-fluoro-2'-deoxyuridine | Influenza Virus | MDCK | Antiviral Assay | - | Inactive | [5] |

| 6-azauridine | Influenza A and B Viruses | Not Specified | Antiviral Assay | EC₅₀ | 0.34 µM | [6] |

| Azaribine | Influenza A and B Viruses | Not Specified | Antiviral Assay | EC₅₀ | 0.29 µM | [6] |

| Uridine analog 19a | Respiratory Syncytial Virus (RSV) | Not Specified | Antiviral Assay | IC₅₀ | 6.94 µM | [7] |

| Ribavirin | Respiratory Syncytial Virus (RSV) | Not Specified | Antiviral Assay | IC₅₀ | 8.83 µM | [7] |

Table 2: Anticancer Activity of Novel Uridine Analogs

| Compound/Analog | Cancer Cell Line | Assay | Activity Metric | Value | Reference |

| Compound 6 (2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine) | Ehrlich Ascites Carcinoma (EAC) | MTT Assay | % Cytotoxicity | 23.22% at 500 µg/mL | [8] |

| 4'-Thiothymidine | L1210, H-Ep-2, CCRF-CEM | Cytotoxicity Assay | - | Cytotoxic | [4] |

| 2'-Deoxy-4'-thiocytidine | L1210, H-Ep-2, CCRF-CEM | Cytotoxicity Assay | - | Cytotoxic | [4] |

| 2'-Deoxy-4'-thiouridine | L1210, H-Ep-2, CCRF-CEM | Cytotoxicity Assay | - | Cytotoxic | [4] |

Table 3: Antimicrobial Activity of Novel Uridine Analogs

| Compound/Analog | Pathogen | Assay | Activity Metric | Value | Reference |

| Compound 4 | Bacillus subtilis | Antibacterial Assay | Inhibition Zone | 17 ± 0.20 mm | [8] |

| Compound 5 | Bacillus subtilis | Antibacterial Assay | Inhibition Zone | 13 ± 0.30 mm | [8] |

| Compound 4 | Bacillus cereus | Antibacterial Assay | Inhibition Zone | 15 ± 0.50 mm | [8] |

| Compound 5 | Bacillus cereus | Antibacterial Assay | Inhibition Zone | 16 ± 0.20 mm | [8] |

| Compound 4 | Salmonella typhi | Antibacterial Assay | Inhibition Zone | 18 ± 0.75 mm | [8] |

| Compound 4 | E. coli, B. subtilis | MIC Assay | MIC | 4.00 mg/L | [8] |

| Compound 5 | E. coli, B. subtilis | MIC Assay | MIC | 4.00 mg/L | [8] |

| Compound 4 | B. cereus | MIC Assay | MIC | 0.13 mg/L | [8] |

| Compound 5 | B. cereus | MIC Assay | MIC | 0.13 mg/L | [8] |

| Compound 4 | B. cereus, S. typhi, P. aeruginosa | MBC Assay | MBC | 16 mg/L | [8] |

| Compound 5 | B. cereus, S. typhi, P. aeruginosa | MBC Assay | MBC | 16 mg/L | [8] |

| Compound 5 | Aspergillus niger | Antifungal Assay | % Inhibition | 64 ± 0.44% | [9] |

| Compound 6 | Aspergillus niger | Antifungal Assay | % Inhibition | 72 ± 0.95% | [9] |

| Compound 7 | Aspergillus niger | Antifungal Assay | % Inhibition | 66 ± 0.41% | [9] |

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the evaluation of novel uridine analogs.

Cytopathic Effect (CPE) Inhibition Assay

This assay is widely used to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced damage.[9]

Materials:

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines.[9]

-

Virus: Influenza virus or other lytic viruses.

-

Test Compound: Novel uridine analog.

-

Reagents: Growth medium, assay medium, phosphate-buffered saline (PBS), trypsin-EDTA, and a viability stain (e.g., Neutral Red or Crystal Violet).[9]

Protocol:

-

Cell Seeding: Seed MDCK cells into 96-well plates and incubate until a confluent monolayer is formed.[9]

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay medium.

-

Infection and Treatment: Remove the growth medium from the cells and add the diluted test compound. Subsequently, infect the cells with a pre-titered amount of virus calculated to cause significant CPE in control wells.[9] Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until approximately 80-100% CPE is observed in the virus control wells.[9]

-

Quantification:

-

Crystal Violet Staining: Fix the cells with formaldehyde and stain with crystal violet. The stain is then eluted, and the absorbance is measured.[9]

-

Neutral Red Staining: Add Neutral Red solution, which is taken up by viable cells. After incubation, the dye is extracted, and the absorbance is read.[9]

-

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, using regression analysis.[10]

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.[11]

Materials:

-

Cell Line: Confluent monolayer of a susceptible cell line in 6- or 12-well plates.[11]

-

Virus: A plaque-forming virus.

-

Test Compound: Novel uridine analog.

-

Reagents: Growth medium, serum-free medium, PBS, agarose or methylcellulose for overlay, and crystal violet for staining.[11]

Protocol:

-

Cell Preparation: Grow a confluent monolayer of cells in multi-well plates.

-

Virus Titration: Perform serial dilutions of the virus stock to determine the titer in plaque-forming units per milliliter (PFU/mL). This is to ensure a countable number of plaques (50-100 per well) in the assay.[11]

-

Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the test compound for a specified time. Then, infect the cells with the virus at the predetermined multiplicity of infection (MOI).[11]

-

Overlay: After a virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells.[2][11]

-

Incubation: Incubate the plates for several days until visible plaques are formed in the control wells.[11]

-

Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain them with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.[11]

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[2]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[12]

Materials:

-

Cell Line: Target cancer cell line or host cell line for antiviral testing.

-

Test Compound: Novel uridine analog.

-

Reagents: Growth medium, PBS, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).[12]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[12]

-

Compound Treatment: Treat the cells with serial dilutions of the uridine analog for a defined period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[13]

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[10]

Visualizing Pathways and Workflows

Graphical representations are essential for understanding the complex biological pathways and experimental procedures involved in uridine analog research.

General Activation Pathway of Uridine Analogs

Caption: Intracellular activation pathway of a novel uridine analog.

Prodrug Activation Pathway

Caption: Activation of a uridine analog monophosphate prodrug.

Experimental Workflow for Antiviral Screening

Caption: A typical workflow for in vitro antiviral screening.

Conclusion

The early-stage research of novel uridine analogs is a dynamic field with significant therapeutic potential. A systematic approach involving chemical synthesis, robust in vitro screening, and detailed mechanistic studies is paramount for the identification and development of promising lead compounds. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing this critical area of drug discovery. The continued exploration of novel modifications and prodrug strategies will undoubtedly lead to the development of next-generation therapeutics for a wide range of diseases.

References

- 1. bioagilytix.com [bioagilytix.com]

- 2. benchchem.com [benchchem.com]

- 3. Two-step conversion of uridine and cytidine to variously C5-C functionalized analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00161J [pubs.rsc.org]

- 4. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. protocols.io [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

5-Pyrrolidinomethyluridine: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pyrrolidinomethyluridine is a modified nucleoside with potential applications in various research and therapeutic areas. Understanding its stability and degradation profile is critical for its development as a reliable scientific tool or a therapeutic agent. This technical guide provides an in-depth overview of the potential stability challenges and degradation pathways of this compound. In the absence of specific published stability data for this molecule, this guide synthesizes information on the stability of its core components—the uridine moiety and the Mannich base-derived side chain—to propose likely degradation routes. Furthermore, it outlines a comprehensive experimental protocol for a forced degradation study to systematically investigate its stability profile.

Introduction

Modified nucleosides are fundamental to the development of novel therapeutics, particularly in antiviral and anticancer research. Chemical modifications to the base or sugar moiety of a nucleoside can significantly alter its biological activity, metabolic stability, and pharmacokinetic profile. This compound, a uridine derivative with a pyrrolidinomethyl substituent at the C5 position, represents a class of compounds with potential biological significance. The stability of such a modified nucleoside is a key determinant of its shelf-life, formulation development, and ultimately, its efficacy and safety. This document serves as a technical resource for researchers and drug development professionals, offering insights into the potential chemical liabilities of this compound and providing a framework for its systematic stability assessment.

Hypothetical Degradation Pathways

Based on the chemical structure of this compound, two primary sites are susceptible to chemical degradation: the 5-pyrrolidinomethyl side chain, which is a Mannich base, and the uridine core structure.

Degradation Involving the 5-Pyrrolidinomethyl Side Chain

The 5-pyrrolidinomethyl group is a Mannich base, and its stability can be influenced by pH.

-

Retro-Mannich Reaction: Under certain conditions, particularly acidic or basic catalysis, Mannich bases can undergo a retro-Mannich reaction. This would lead to the cleavage of the C-N bond, resulting in the formation of 5-methyluridine and pyrrolidine, or potentially further degradation to 5-hydroxymethyluridine.

-

Oxidation: The tertiary amine of the pyrrolidine ring could be susceptible to oxidation, leading to the formation of an N-oxide derivative. Oxidative conditions could also potentially lead to ring-opening of the pyrrolidine moiety.

Degradation of the Uridine Core

The uridine structure itself can undergo degradation, primarily through hydrolysis of the N-glycosidic bond.

-

Hydrolysis of the N-Glycosidic Bond: This is a common degradation pathway for nucleosides, particularly under acidic conditions. This cleavage would result in the formation of uracil and the corresponding ribose derivative of the side chain.

-

Uracil Ring Opening: Under more forceful conditions, the uracil ring itself can be subject to hydrolytic cleavage.

The following diagram illustrates these hypothetical degradation pathways.

Caption: Hypothetical degradation pathways of this compound.

Quantitative Data Summary

As of the last update, there is no publicly available quantitative data specifically detailing the stability of this compound under various conditions (e.g., pH, temperature, light). The following table is a template that can be populated once experimental data is generated from stability studies as outlined in Section 4.

| Condition | Parameter | Value | Degradation Products Observed |

| pH Stability | |||

| pH 2 (37 °C) | t½ (hours) | Data not available | To be determined |

| pH 7 (37 °C) | t½ (hours) | Data not available | To be determined |

| pH 10 (37 °C) | t½ (hours) | Data not available | To be determined |

| Thermal Stability | |||

| 60 °C (Solid state) | % Degradation at 4 weeks | Data not available | To be determined |

| 60 °C (Solution, pH 7) | t½ (hours) | Data not available | To be determined |

| Oxidative Stability | |||

| 3% H₂O₂ (RT) | % Degradation at 24 hours | Data not available | To be determined |

| Photostability | |||

| ICH Q1B Option 2 | % Degradation | Data not available | To be determined |

Experimental Protocol for Forced Degradation Studies

A forced degradation study is essential to identify the potential degradation products and pathways, and to develop a stability-indicating analytical method.

Objective